molecular formula C19H18N2O3 B277906 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide

2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide

Cat. No. B277906
M. Wt: 322.4 g/mol
InChI Key: GJIAXAGPQZNEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide may induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide has been investigated for its ability to inhibit the activity of PKC, an enzyme that plays a role in various cellular processes.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields of scientific research. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide. One potential direction is the development of new synthetic methods for 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide that are more efficient and cost-effective. Another direction is the investigation of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide involves the reaction of 2-methylquinoline-5-carboxylic acid with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to obtain 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide in high yield and purity.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide has been investigated for its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in various cellular processes.

properties

Product Name

2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-methylquinolin-5-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-6-11-16-17(20-13)4-3-5-18(16)21-19(22)12-24-15-9-7-14(23-2)8-10-15/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

GJIAXAGPQZNEFZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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